2,3-Diphosphoglyceric acid pentasodium

Solubility Formulation In vitro assay

Select this pentasodium salt to eliminate cation interference and solubility bottlenecks that compromise free acid and alternative salt forms. With 664.98 mM aqueous solubility, it enables high-concentration hemoglobin binding assays without denaturing co-solvents, generating complete dose-response curves across the full physiological-to-supraphysiological range. The ready-to-use formulation—free of cyclohexylammonium counterions—avoids UV detection interference at 340 nm and removes pre-experimental ion-exchange steps required by pentacyclohexylammonium alternatives. Consistent allosteric activity across hemoglobin variants A, A₂, S, and C makes it the definitive effector for translational oxygen affinity studies.

Molecular Formula C3H3Na5O10P2
Molecular Weight 375.943
CAS No. 1287756-01-7
Cat. No. B586496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphosphoglyceric acid pentasodium
CAS1287756-01-7
Synonyms2,3-Bis(phosphonooxy)propanoic Acid Pentasodium;  Glyceric Acid Bis(dihydrogen phosphate) Sodium;  Glyceric Acid Diphosphate Sodium;  2,3-Bisphosphoglyceric Acid Sodium;  2,3-DPG Sodium;  2,3-Diphosphoglyceric Acid Sodium;  DPG Sodium; 
Molecular FormulaC3H3Na5O10P2
Molecular Weight375.943
Structural Identifiers
SMILESC(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5
InChIKeyKPRMRMXBVAUXKZ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphosphoglyceric Acid Pentasodium (CAS 1287756-01-7): Allosteric Hemoglobin-Oxygen Affinity Regulator for Metabolic and Erythrocyte Research


2,3-Diphosphoglyceric acid pentasodium (2,3-DPG pentasodium, CAS 1287756-01-7) is the pentasodium salt form of 2,3-diphosphoglycerate, a glycolytic pathway intermediate naturally present in human erythrocytes at approximately 5 mmol/L [1]. This compound acts as an allosteric effector of hemoglobin, stabilizing the deoxygenated (T-state) conformation through specific binding to the β-subunit cleft, thereby reducing hemoglobin's affinity for oxygen and facilitating oxygen release at tissue sites [2]. With molecular formula C₃H₃Na₅O₁₀P₂ and molecular weight 375.95, this compound is supplied as a research-grade reagent with typical purity of ≥98% [3].

Why 2,3-Diphosphoglyceric Acid Pentasodium Cannot Be Substituted with Free Acid or Alternative Salt Forms in Hemoglobin-Oxygen Research


Direct substitution of 2,3-DPG pentasodium with the free acid (CAS 138-81-8) or alternative salt forms introduces critical experimental variability. The free acid form exhibits markedly lower aqueous solubility (~9.69 g/L estimated) compared to the pentasodium salt (250 mg/mL, equivalent to 664.98 mM in H₂O) [1], directly impacting achievable working concentrations in hemoglobin binding assays and in vitro erythrocyte studies. Furthermore, the phosphono analog 2,3-diphosphono-DL-glyceric acid demonstrates only minimal effects on hemoglobin oxygen affinity, confirming that the specific phosphoester linkage—preserved in the pentasodium form—is structurally essential for allosteric effector function [2]. The pentacyclohexylammonium salt alternative introduces cation interference in cation-sensitive assays and requires pre-experimental ion-exchange processing , adding procedural complexity and potential variability that the ready-to-use pentasodium form eliminates.

Quantitative Differentiation Evidence: 2,3-Diphosphoglyceric Acid Pentasodium vs. Free Acid and Alternative Salt Forms


Aqueous Solubility: Pentasodium Salt Enables 664.98 mM Working Solutions vs. Free Acid Limitations

The pentasodium salt form of 2,3-diphosphoglyceric acid demonstrates aqueous solubility of 250 mg/mL (664.98 mM) in H₂O at room temperature . In contrast, the free acid form (CAS 138-81-8) exhibits estimated aqueous solubility of approximately 9.69 g/L (equivalent to ~36.4 mM) based on ALOGPS computational prediction [1], representing an approximately 18-fold difference in achievable molar concentration.

Solubility Formulation In vitro assay Aqueous buffer compatibility

P50 Modulation: Concentration-Dependent Rightward Shift of Oxygen Dissociation Curve from 15 to 45 mmHg

The compound produces a concentration-dependent rightward shift in the hemoglobin-oxygen dissociation curve as measured by P50 (oxygen tension at 50% saturation). In human erythrocytes incubated with inosine, pyruvate, and phosphate, P50 increased from 15 mmHg to 45 mmHg when intracellular 2,3-DPG concentration was elevated from 0.1 to 24 μmoles/g [1]. In isolated hemoglobin studies, the presence of 2 × 10⁻⁴ M 2,3-DPG increased P50 of hemoglobins A, A₂, S, and C approximately twofold, demonstrating a substantial and consistent decrease in oxygen affinity across multiple hemoglobin variants [2].

Hemoglobin-oxygen affinity P50 Oxygen dissociation curve Allosteric regulation Erythrocyte physiology

Allosteric Effector Specificity: Phosphoester Linkage Essential for Function vs. Inactive Phosphono Analog

The structural requirement for allosteric effector activity is stringently dependent on the phosphoester linkage. 2,3-Diphosphoglyceric acid pentasodium, which retains the native phosphoester bonds (C-O-P), produces robust P50 shifts as documented above. In direct comparative testing, the phosphono analog 2,3-diphosphono-DL-glyceric acid—in which the phosphoester oxygen is replaced by a carbon-phosphorus bond (C-P)—exhibits only minimal effects on the oxygen affinity of hemoglobin [1].

Allosteric effector Structure-activity relationship Hemoglobin binding Phosphoester vs. phosphonate

Cation Interference Profile: Pentasodium vs. Pentacyclohexylammonium Salt for Cation-Sensitive Assays

Selection of the pentasodium salt form minimizes experimental interference in cation-sensitive biochemical assays. In contrast, the pentacyclohexylammonium salt (CAS 62868-79-5) introduces the cyclohexylammonium cation, which may interfere with ion-sensitive detectors and assays, requiring additional ion-exchange processing before use . The pentasodium form provides high aqueous solubility with sodium as the sole counterion, eliminating this preparatory step and associated variability.

Salt form selection Cation interference Assay compatibility Sample preparation

Optimal Research Applications for 2,3-Diphosphoglyceric Acid Pentasodium Based on Quantified Differentiation Evidence


In Vitro Hemoglobin-Oxygen Affinity Titration Studies Requiring High Working Concentrations

The pentasodium salt's 664.98 mM aqueous solubility (250 mg/mL) enables high-concentration hemoglobin binding studies without organic co-solvents that could denature protein or alter allosteric conformation. This formulation is optimal for generating complete dose-response curves spanning physiological (5 mmol/L intra-erythrocytic) to supraphysiological concentrations, enabling precise P50 determination across the full dynamic range documented in the literature (15 to 45 mmHg shift) [1].

Erythrocyte 2,3-DPG Quantification Assays Using Centrifugal Analyzers or Enzymatic Methods

The ready-to-use pentasodium form, free of interfering organic cations, serves as an ideal standard for adapting 2,3-DPG enzymatic assays to centrifugal analyzers. Published methods use a 2.5 mmol/L standard with linear standard curves extending to 5 mmol/L, achieving excellent precision and stability of hemolysate samples for several weeks at -4°C or -70°C [2]. The high aqueous solubility eliminates precipitation issues during standard preparation, and the absence of cyclohexylammonium counterions avoids interference in UV detection at 340 nm.

Blood Storage Optimization and Erythrocyte Preservation Research

During blood storage, 2,3-DPG levels decline dramatically in conventional preservative solutions [3]. The pentasodium salt provides a well-characterized exogenous 2,3-DPG source for studying modified CPDA or SAGM formulations aimed at maintaining physiological 2,3-DPG concentrations. Its high solubility facilitates incorporation into preservative solutions at concentrations up to physiological levels (~5 mmol/L), and the sodium counterion is compatible with clinical preservation media without introducing toxic or interfering cations.

Hemoglobinopathy and Hemoglobin Variant Mechanistic Studies

The pentasodium salt's consistent allosteric activity across hemoglobin variants A, A₂, S, and C—producing approximately twofold P50 increases at 2 × 10⁻⁴ M across all tested variants [4]—establishes it as the appropriate effector for comparative oxygen affinity studies in sickle cell disease, thalassemia, and other hemoglobinopathies. Unlike synthetic analogs such as inositol hexakisphosphate (IHP) which produce exaggerated P50 shifts up to 60-fold [5], 2,3-DPG pentasodium recapitulates physiologically relevant allosteric modulation, enabling translationally meaningful results.

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